Ethyl 5-(2,3-difluorophenyl)-5-oxovalerate

Description

Contextual Significance of Keto-Ester Moieties in Modern Chemical Synthesis

Keto-esters are a class of organic compounds characterized by the presence of both a ketone and an ester functional group. This dual functionality makes them highly versatile and valuable intermediates in modern chemical synthesis. Specifically, γ-keto esters are recognized as important structural units found in many biologically active compounds. aurigeneservices.com Their synthesis is a key focus area, with methods ranging from the hydration of alkynes to one-pot preparations from nitroalkanes and α,β-unsaturated esters, highlighting their importance in creating valuable intermediates for pharmaceuticals and fine chemicals. rsc.orgtandfonline.com

The reactivity of keto-esters allows them to be used in the formation of complex carbon skeletons. They are crucial intermediates for drug discovery, with many derivatives of 2,4-diketo esters showing significant biological properties and clinical potential. The ability to prepare a diverse array of substituted keto-esters through various synthetic routes, such as those involving zinc-carbenoid homologation or rhodium-catalyzed reactions, underscores their role as foundational building blocks in constructing complex molecular frameworks. rsc.orgresearchgate.net

Impact of Fluorine Substitution on Aromatic Systems in Chemical Design

The introduction of fluorine atoms into aromatic systems is a widely used strategy in chemical design, particularly in the development of pharmaceuticals and agrochemicals. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly alter the electronic properties of the aromatic ring. This modification can influence the molecule's reactivity, stability, and physicochemical properties. scispace.com

Incorporating fluorine can modulate acidity, basicity, hydrophobicity, and bioavailability. scispace.com For instance, the lipophilicity of a compound, a critical parameter for drug absorption and distribution, can be fine-tuned through fluorination. nih.govnih.gov The presence of fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes. nih.gov Furthermore, fluorination can affect the conformation of molecules and their binding affinity to biological targets. These modifications are crucial in drug development for improving the efficacy and pharmacokinetic profiles of bioactive compounds. scispace.com

Ethyl 5-(2,3-difluorophenyl)-5-oxovalerate as a Model System for Keto-Ester and Fluorinated Phenyl Chemistry

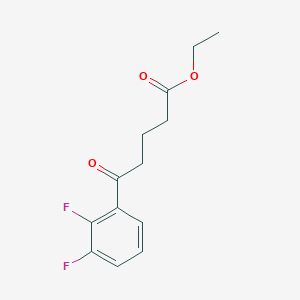

This compound is a molecule that embodies the key features of both a γ-keto ester and a fluorinated aromatic compound. Its structure consists of a five-carbon valerate (B167501) chain with a ketone at the 5-position and an ethyl ester at the 1-position. Attached to the ketone's carbonyl carbon is a 2,3-difluorophenyl group. This specific arrangement makes it an exemplary model system for studying the interplay between these two important chemical moieties.

The difluorinated phenyl ring allows for the investigation of how the position and electronic effects of fluorine substituents influence the reactivity of the adjacent ketone. Concurrently, the ethyl keto-ester portion of the molecule provides a site for a wide range of synthetic transformations common to this class of compounds. Research on this molecule can provide valuable insights into how the potent inductive effects of the fluorine atoms are transmitted through the aromatic ring to the carbonyl group, affecting its electrophilicity and interaction with reagents. This makes this compound a compound of significant interest for developing new synthetic methodologies and for understanding structure-property relationships in complex organic molecules.

Chemical Data and Properties

The following tables provide key identification and physicochemical information for this compound.

| Identifier | Value |

|---|---|

| IUPAC Name | ethyl 5-(2,3-difluorophenyl)-5-oxopentanoate |

| CAS Number | Not available in public databases |

| Molecular Formula | C13H14F2O3 |

| Molecular Weight | 256.25 g/mol |

| Property | Value |

|---|---|

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Purity | Typically ≥95% for research chemicals (specific purity varies by supplier) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(2,3-difluorophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c1-2-18-12(17)8-4-7-11(16)9-5-3-6-10(14)13(9)15/h3,5-6H,2,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFMBJVKOYVDNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645612 | |

| Record name | Ethyl 5-(2,3-difluorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-98-2 | |

| Record name | Ethyl 5-(2,3-difluorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for Ethyl 5 2,3 Difluorophenyl 5 Oxovalerate and Analogues

Traditional and Contemporary Approaches to Keto-Ester Formation

The foundational approaches to constructing the Ethyl 5-(2,3-difluorophenyl)-5-oxovalerate molecule often involve multi-step sequences that build the carbon framework and introduce the necessary functional groups in a controlled manner.

Esterification and Acylation Reactions for Valerate (B167501) Scaffold Construction

A primary and straightforward method for the synthesis of the target ester involves the esterification of the corresponding carboxylic acid, 5-(2,3-difluorophenyl)-5-oxopentanoic acid. This transformation is typically achieved by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed during the process, often through azeotropic distillation.

Alternatively, the valerate scaffold can be constructed through acylation reactions. One such approach involves the reaction of an organometallic reagent derived from 2,3-difluorobromobenzene with a suitable five-carbon electrophile that already contains the ester functionality, such as ethyl glutaryl chloride. This method, however, can be sensitive to reaction conditions and the nature of the organometallic species.

| Reaction | Reactants | Reagents/Catalysts | Key Features |

| Fischer Esterification | 5-(2,3-difluorophenyl)-5-oxopentanoic acid, Ethanol | H₂SO₄, p-TsOH | Equilibrium-driven, requires water removal. |

| Acylation | Organo-2,3-difluorophenyl reagent, Ethyl glutaryl chloride | Varies with organometallic | Direct C-C bond formation. |

Friedel-Crafts Acylation with Difluorobenzene Derivatives

A highly effective and widely employed strategy for the synthesis of the key intermediate, 5-(2,3-difluorophenyl)-5-oxopentanoic acid, is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of 1,2-difluorobenzene (B135520) with glutaric anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

The reaction proceeds by the activation of glutaric anhydride by the Lewis acid, forming a highly electrophilic acylium ion. This electrophile then attacks the electron-rich 2,3-difluorobenzene ring. The orientation of the acylation is directed by the fluorine substituents. Following the acylation, an aqueous workup hydrolyzes the intermediate complex to yield the desired 5-(2,3-difluorophenyl)-5-oxopentanoic acid. A patent for a similar compound, 5-(4-fluorophenyl)-5-oxopentanoic acid, details a process where fluorobenzene (B45895) is reacted with glutaric anhydride using AlCl₃ as a catalyst in a solvent like fluorobenzene itself, with the reaction proceeding at reflux temperature. This analogous procedure provides a strong basis for the synthesis of the 2,3-difluoro derivative. The subsequent esterification of the resulting carboxylic acid with ethanol, as described in the previous section, yields the final product, this compound.

| Reactant 1 | Reactant 2 | Catalyst | Product of Acylation |

| 1,2-Difluorobenzene | Glutaric Anhydride | AlCl₃ | 5-(2,3-Difluorophenyl)-5-oxopentanoic acid |

| Fluorobenzene | Glutaric Anhydride | AlCl₃ | 5-(4-Fluorophenyl)-5-oxopentanoic acid |

Condensation Reactions (e.g., Claisen, Dieckmann) in β-Keto Ester Synthesis

While the Claisen and Dieckmann condensations are powerful tools for the synthesis of β-keto esters, their direct application to form the γ-keto ester structure of this compound is not a conventional approach. The Claisen condensation typically involves the reaction of two ester molecules to form a β-keto ester. organic-chemistry.org A crossed Claisen condensation, using two different esters, could theoretically be envisioned, but controlling the regioselectivity to achieve the desired γ-keto product would be challenging and likely result in a mixture of products.

The Dieckmann condensation is an intramolecular version of the Claisen condensation, leading to the formation of cyclic β-keto esters from diesters. mychemblog.comnumberanalytics.comwikipedia.org This method is not directly applicable to the synthesis of a linear molecule like this compound. These condensation reactions are more suited for the synthesis of different classes of keto-esters and are not the primary choice for the target molecule's specific structure.

Novel Catalytic Systems for Optimized Synthesis

Modern synthetic chemistry has seen the emergence of powerful catalytic systems that offer enhanced efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Transition-Metal Catalysis in Carbon-Carbon Bond Formation

Transition-metal catalysis, particularly with palladium and rhodium, has revolutionized the formation of carbon-carbon bonds. For the synthesis of aryl keto-esters, several palladium-catalyzed cross-coupling reactions have been developed. One potential strategy could involve the coupling of an organometallic derivative of 2,3-difluorobenzene with a suitable five-carbon synthon containing the ester group. For instance, a palladium-catalyzed coupling of a 2,3-difluorophenylboronic acid with a derivative of ethyl 5-chloro-5-oxovalerate could be a viable route. Research has demonstrated the utility of palladium catalysts, such as Pd₂(dba)₃ with phosphine (B1218219) ligands like P(tBu)₃, for the β-arylation of α-keto esters, showcasing the potential of this approach for forming C-C bonds adjacent to a carbonyl group. nih.govacs.orgnih.gov

Rhodium-catalyzed reactions also present opportunities for the synthesis of aryl keto-esters. For example, rhodium catalysts have been employed in the reaction of arylboronic acids with α-keto esters to form α-hydroxy-α-aryl esters. researchgate.netnih.gov While not a direct route to the target γ-keto ester, these examples highlight the capability of rhodium catalysts in facilitating reactions between aromatic and carbonyl-containing fragments. Further development could adapt these methods for the specific synthesis of this compound.

| Catalyst System | Reaction Type | Potential Application | Key Advantages |

| Palladium(0) with phosphine ligands | Cross-coupling | Coupling of a 2,3-difluorophenylboronic acid with an ethyl 5-halovalerate derivative. | High efficiency and functional group tolerance. |

| Rhodium(I) complexes | Addition/Coupling | Reaction of a 2,3-difluorophenyl organometallic reagent with a suitable keto-ester precursor. | Potential for high selectivity under mild conditions. |

Organocatalysis for Enhanced Selectivity

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free alternatives for the construction of chiral molecules. While the direct synthesis of the racemic target molecule may not necessitate an organocatalytic approach, these methods are invaluable for producing enantiomerically enriched analogues. For instance, organocatalytic Michael additions of nucleophiles to α,β-unsaturated keto-esters, catalyzed by chiral amines or phosphoric acids, can be used to construct the carbon skeleton with high stereocontrol.

Furthermore, organocatalytic methods have been developed for the enantioselective α-functionalization of ketones and esters. researchgate.netacs.org While the target molecule is a γ-keto ester, the principles of organocatalysis could potentially be applied in a multi-step synthesis to introduce the chiral center if required. For example, a chiral organocatalyst could be used to control the stereochemistry of a key intermediate, which is then elaborated to the final product. The field of organocatalysis is rapidly evolving, and new methods applicable to the synthesis of γ-keto esters continue to be developed.

Photochemical or Electrochemical Methods in Synthesis

Modern synthetic chemistry increasingly utilizes photochemical and electrochemical methods to construct complex molecules under mild conditions, often avoiding harsh reagents.

Photochemical Synthesis: Visible-light photoredox catalysis offers a powerful tool for forming carbon-carbon bonds. For the synthesis of γ-ketoesters, a relevant approach involves the deaminative alkylation of Katritzky salts with silyl (B83357) enol ethers, which proceeds through an electron donor-acceptor (EDA) complex. organic-chemistry.org This metal-free method is initiated by visible light and generates radical intermediates that couple to form the desired product. organic-chemistry.org While not specific to this compound, this strategy could be adapted by using a silyl enol ether derived from an ethyl ester and a Katritzky salt bearing the 2,3-difluorophenyl group. The reaction's efficiency under mild, metal-free conditions makes it an attractive and sustainable pathway. organic-chemistry.org

Another photochemical approach involves the generation of iminyl radicals from oximes under visible light, which can lead to γ-fluorinated ketone derivatives. researchgate.net This highlights the utility of photochemistry in manipulating fluorinated scaffolds. researchgate.net

Electrochemical Synthesis: Electrosynthesis provides an alternative for constructing aromatic ketones and their derivatives. researchgate.net Mediated electrochemical oxidation, using reagents like ceric methanesulfonate, can effectively oxidize alkyl aromatics to ketones. acs.orglookchem.com This method benefits from the electrochemical regeneration of the oxidizing agent, enhancing efficiency. lookchem.com

Reductive electrochemical methods are also applicable. The coupling of organic halides with derivatives of organic acids can be achieved in an electrolysis cell to produce ketones. google.com Furthermore, the electrochemical reduction of carbonyl compounds is a well-established method for producing alcohols and diols, demonstrating the capability of electrosynthesis to modify the ketone group present in the target molecule under sustainable, ambient conditions. organic-chemistry.org These electrochemical approaches avoid the need for stoichiometric chemical oxidants or reductants, aligning with green chemistry principles. researchgate.netorganic-chemistry.org

| Method | Key Features | Potential Application for Target Compound |

| Visible-Light Deaminative Alkylation | Metal-free, mild conditions, proceeds via EDA complex. organic-chemistry.org | Coupling of a 2,3-difluorophenyl-bearing Katritzky salt with a suitable silyl enol ether. organic-chemistry.org |

| Mediated Electrochemical Oxidation | Uses regenerable mediators (e.g., Cerium(IV)). lookchem.com | Oxidation of a precursor containing the 2,3-difluorophenylalkyl group. acs.orglookchem.com |

| Electrochemical Reductive Coupling | Couples organic halides with acid derivatives. google.com | Reaction of a 2,3-difluorophenyl halide with an appropriate ester derivative. google.com |

Convergent and Divergent Synthetic Strategies

Fragment 1 Preparation: Synthesis of a 2,3-difluorophenyl organometallic reagent (e.g., a Grignard or organolithium reagent).

Fragment 2 Preparation: Synthesis of a suitable five-carbon electrophilic building block, such as ethyl 5-chloro-5-oxovalerate (glutaryl chloride monoethyl ester).

Coupling: Reaction of the organometallic fragment with the electrophilic fragment to form the final carbon skeleton.

This approach allows for optimization of the synthesis of each fragment independently. A similar convergent strategy has been successfully employed in the synthesis of factor Xa inhibitors, where different molecular motifs were synthesized separately and then joined using efficient reactions like peptide coupling. nih.gov

Divergent Synthesis: In a divergent strategy, a common intermediate is used to create a library of structurally related compounds. This compound is an ideal starting point for such a strategy due to its two distinct reactive sites: the ketone and the ester.

Ketone Modifications: The ketone can be reduced to a secondary alcohol, converted to an amine via reductive amination, or used in olefination reactions to introduce carbon-carbon double bonds.

Ester Modifications: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or subjected to reduction to form a primary alcohol.

This dual reactivity allows for the generation of a wide array of analogues for structure-activity relationship (SAR) studies in drug discovery.

Process Intensification and Sustainable Synthesis Considerations

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. mdpi.com This is particularly crucial in the pharmaceutical industry to enhance safety and sustainability. cetjournal.it

For the synthesis of intermediates like this compound, transitioning from traditional batch reactors to continuous flow systems offers significant advantages. cetjournal.it Continuous flow microreactors provide superior heat and mass transfer, allowing for highly exothermic or rapid reactions to be controlled safely and efficiently. sphinxsai.com This enhanced control can lead to higher yields, improved purity, and a reduction in solvent volumes, which are often used as thermal flywheels in large batch reactors. cetjournal.it Technologies such as reactive distillation or reactive chromatography can combine reaction and separation into a single unit, further intensifying the process and reducing waste. mdpi.com

| Process Intensification Technique | Advantages | Relevance to Synthesis |

| Continuous Flow Microreactors | Enhanced heat/mass transfer, improved safety, scalability. sphinxsai.com | Enables precise control over exothermic steps like Friedel-Crafts acylation or organometallic additions. |

| Reactive Distillation | Combines reaction and separation, overcomes equilibrium limitations. mdpi.com | Applicable for esterification steps, driving the reaction to completion by removing water. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields. nih.gov | Can accelerate coupling or condensation reactions in the synthetic sequence. nih.gov |

Green Chemistry Approaches (e.g., Solvent-Free Reactions, Recyclable Catalysts)

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itresearchgate.net

Solvent-Free Reactions: Performing reactions without a solvent or in greener solvents like water or glycerol (B35011) is a key principle of green chemistry. nih.gov For instance, the synthesis of certain heterocyclic compounds can be achieved by fusing reagents at elevated temperatures without any solvent. mdpi.com Microwave-assisted solvent-free reactions have also proven effective, offering faster reaction rates and easier work-up. nih.gov Applying such a strategy to the synthesis of this compound could significantly reduce solvent waste.

Recyclable Catalysts: Traditional methods for synthesizing aromatic ketones, such as Friedel-Crafts acylation, often rely on stoichiometric amounts of catalysts like aluminum chloride (AlCl₃), which generate large quantities of corrosive waste. researchgate.net A greener alternative is the use of solid acid catalysts or other heterogeneous catalysts that can be easily recovered and reused. For peptide synthesis, which involves bond formation similar to potential steps in making analogues, palladium on carbon (Pd/C) has been used as a recyclable catalyst for deprotection steps in a continuous process. unibo.it The development of PFAS-free synthesis routes for fluorinated compounds, which utilize alternative fluorine sources and catalysts, represents a significant advance in sustainable pharmaceutical manufacturing. eurekalert.orgsciencedaily.comchemistryworld.com

| Green Chemistry Approach | Example | Benefit |

| Alternative Solvents | Use of water or glycerol. nih.gov | Reduces reliance on volatile organic compounds (VOCs). |

| Solvent-Free Conditions | Microwave-assisted synthesis without solvent. nih.gov | Minimizes waste, enhances reaction rates, simplifies purification. nih.gov |

| Recyclable Catalysts | Heterogeneous catalysts (e.g., solid acids, Pd/C). researchgate.netunibo.it | Reduces catalyst waste and cost, simplifies product isolation. researchgate.net |

| PFAS-Free Fluorination | Using caesium fluoride (B91410) in flow reactors. eurekalert.orgsciencedaily.com | Avoids environmentally persistent PFAS reagents. eurekalert.orgsciencedaily.com |

Chemical Reactivity, Transformation Chemistry, and Mechanistic Insights of Ethyl 5 2,3 Difluorophenyl 5 Oxovalerate

Transformations at the Ketone Functionality

The ketone group, an aromatic carbonyl, is a primary site for a variety of chemical transformations. Its reactivity is modulated by the presence of the electron-withdrawing 2,3-difluorophenyl group, which enhances the electrophilicity of the carbonyl carbon. numberanalytics.com

Nucleophilic Addition Reactions (e.g., Reduction, Grignard Additions)

Nucleophilic addition is a characteristic reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. libretexts.orglibretexts.org This process leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. numberanalytics.com The electron-withdrawing nature of the fluorine atoms on the aromatic ring increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted phenyl ketone.

Reduction: The ketone functionality can be selectively reduced to a secondary alcohol using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) is a mild reducing agent capable of reducing the ketone to Ethyl 5-(2,3-difluorophenyl)-5-hydroxyvalerate without affecting the less reactive ethyl ester group.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that would reduce both the ketone and the ester group, yielding 5-(2,3-difluorophenyl)hexane-1,5-diol. msu.edu

Grignard Additions: The reaction with organomagnesium halides (Grignard reagents) is a powerful method for forming carbon-carbon bonds. wikipedia.orgbyjus.com Treatment of Ethyl 5-(2,3-difluorophenyl)-5-oxovalerate with a Grignard reagent (R-MgX) results in the addition of the 'R' group to the carbonyl carbon. organic-chemistry.orgchemguide.co.uk Subsequent acidic workup yields a tertiary alcohol. Given the higher reactivity of ketones compared to esters, selective addition to the ketone is possible under controlled conditions (e.g., low temperature, 1 equivalent of Grignard reagent). However, using an excess of the Grignard reagent will lead to reaction at both the ketone and the ester, ultimately forming a diol after the second addition to the ester. masterorganicchemistry.com

| Reaction Type | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Reduction | NaBH₄ | Ethyl 5-(2,3-difluorophenyl)-5-hydroxyvalerate | Methanol, Room Temperature |

| Grignard Addition | CH₃MgBr followed by H₃O⁺ | Ethyl 5-(2,3-difluorophenyl)-5-hydroxy-5-methylvalerate | Anhydrous Ether, 0 °C to Room Temperature |

Enolate Chemistry and Alpha-Functionalization Reactions

The presence of protons on the carbon atom alpha to the ketone (the C-4 position) allows for the formation of an enolate anion in the presence of a suitable base. wikipedia.orgmasterorganicchemistry.com This enolate is a potent nucleophile and serves as a key intermediate for various alpha-functionalization reactions. bham.ac.uk

The acidity of these α-protons is enhanced by the adjacent carbonyl group. Deprotonation can be achieved with various bases, with the choice of base influencing whether the enolate formation is reversible or irreversible. masterorganicchemistry.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) ensure complete and irreversible deprotonation. wikipedia.org

Once formed, the enolate can react with a range of electrophiles to introduce substituents at the alpha-position: nih.govacs.org

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) introduces an alkyl group.

Halogenation: Reaction with halogens (e.g., Br₂) introduces a halogen atom.

Hydroxylation: Reaction with electrophilic oxygen sources can introduce a hydroxyl group.

These reactions are fundamental in synthetic chemistry for building more complex molecular architectures from a ketone scaffold. springernature.com

Condensation and Cycloaddition Reactions Involving the Oxo Group

Condensation Reactions: The enolate derived from the ketone functionality can participate in condensation reactions. fiveable.me A notable example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that lacks alpha-protons, such as benzaldehyde, under basic or acidic conditions. libretexts.orgjove.com This reaction typically results in the formation of an α,β-unsaturated ketone after a dehydration step, driven by the formation of a stable conjugated system. jove.com

Cycloaddition Reactions: Ketones can undergo photochemical cycloaddition reactions. The Paterno-Büchi reaction, a [2+2] photocycloaddition, occurs when a ketone in an excited state reacts with an alkene. youtube.com Upon irradiation, this compound could potentially react with an alkene to form a four-membered oxetane (B1205548) ring. nih.govyoutube.com The regioselectivity and stereoselectivity of this reaction are influenced by the electronic nature and steric properties of the reacting alkene. youtube.com

Reactivity of the Ester Group

The ethyl ester group is the second major site of reactivity, primarily undergoing nucleophilic acyl substitution. In these reactions, a nucleophile attacks the ester carbonyl, leading to a tetrahedral intermediate which then collapses, expelling the ethoxide (⁻OEt) leaving group.

Hydrolysis, Transesterification, and Ammonolysis Kinetics

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-(2,3-difluorophenyl)-5-oxovaleric acid. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is a reversible equilibrium process. researchgate.net

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that proceeds via a second-order kinetic profile. dergipark.org.tr The reaction consumes a stoichiometric amount of base to deprotonate the carboxylic acid product, driving the reaction to completion.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, reacting the compound with methanol and an acid catalyst would establish an equilibrium with the corresponding methyl ester and ethanol (B145695). The reaction can be driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed. wikipedia.orgorganic-chemistry.org

Ammonolysis: Esters react with ammonia (B1221849) or primary/secondary amines to form amides. youtube.comlibretexts.org The reaction of this compound with ammonia would yield 5-(2,3-difluorophenyl)-5-oxovaleramide. This reaction is generally slower than hydrolysis and often requires heating. youtube.comacs.org The reactivity in ammonolysis tends to decrease as the molecular weight of the ester's acid and alcohol components increases. acs.org

| Reaction | Typical Catalyst | Key Kinetic Features | Product |

|---|---|---|---|

| Hydrolysis (Saponification) | Base (e.g., NaOH) | Irreversible, typically second-order kinetics. dergipark.org.tr | Carboxylate salt |

| Hydrolysis (Acid-Catalyzed) | Acid (e.g., H₂SO₄) | Reversible equilibrium. researchgate.net | Carboxylic acid |

| Transesterification | Acid or Base | Reversible equilibrium; driven by excess alcohol or removal of byproduct. wikipedia.org | New ester |

| Ammonolysis | None (Amine is the reagent) | Generally slow; often requires heat. youtube.com | Amide |

Derivatization to Other Carboxylic Acid Derivatives

The ethyl ester serves as a versatile starting point for the synthesis of other carboxylic acid derivatives, which often exhibit different reactivities. msu.edu

Conversion to Carboxylic Acid: As detailed above, hydrolysis provides the corresponding carboxylic acid. This is a common first step for accessing other derivatives like acyl chlorides.

Conversion to Amides: Ammonolysis directly converts the ester to an amide. researchgate.net

Reduction to Primary Alcohol: Strong reducing agents like LiAlH₄ reduce the ester group to a primary alcohol. msu.edulibretexts.org In the case of this compound, this would affect the ketone as well, leading to a diol.

Reaction with Grignard Reagents: As mentioned previously, an excess of a Grignard reagent will attack the ester (after reacting with the ketone) to produce a tertiary alcohol, where two of the alkyl groups are identical and originate from the Grignard reagent. masterorganicchemistry.comlibretexts.org

These transformations highlight the synthetic utility of the ester group in modifying the molecular structure and accessing a wider range of compounds.

Reactions Influenced by the Fluorinated Phenyl Moiety

The 2,3-difluorophenyl group is the dominant feature controlling the aromatic chemistry of the molecule. The two fluorine atoms and the C5-acyl group collectively dictate the electron density and regioselectivity of substitution reactions on the phenyl ring.

Electrophilic Aromatic Substitution (EAS)

The characteristic reaction of benzene (B151609) and its derivatives is electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.egchemistry.coach The outcome of such reactions on substituted benzenes is determined by the electronic properties of the substituents already present. In this compound, the ring is influenced by three groups: the C2-fluoro, the C3-fluoro, and the C1-acyl substituent.

Acyl Group (-CO-R): The acyl group is a powerful deactivating group due to its electron-withdrawing nature (both by induction and resonance). It strongly reduces the nucleophilicity of the aromatic ring, making EAS reactions more difficult. It is a meta-director, meaning it directs incoming electrophiles to the C5 position. uci.edu

Fluorine Atoms (-F): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (the arenium ion or sigma complex). uci.edu

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient nature of the difluorophenyl ring makes it an excellent candidate for nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orglibretexts.org The acyl group at C1 is a potent activating group for SNAr.

The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon bearing a leaving group, followed by the expulsion of that leaving group. libretexts.org In this molecule, both fluorine atoms are potential leaving groups. The regioselectivity of the substitution is determined by which position leads to a more stable Meisenheimer complex.

Substitution at C2: A nucleophilic attack at C2 would place the negative charge in the intermediate ortho to the strongly activating acyl group, allowing for significant resonance stabilization.

Substitution at C3: An attack at C3 would place the negative charge meta to the acyl group, offering no direct resonance stabilization. libretexts.org

Therefore, nucleophilic aromatic substitution is strongly favored at the C2 position, leading to the displacement of the C2-fluorine atom. In SNAr reactions involving halogens, fluoride (B91410) is often a surprisingly good leaving group because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com

| Reaction Type | Key Substituent Effects | Predicted Reactivity & Regioselectivity |

| Electrophilic Aromatic Substitution (EAS) | - Acyl group: Strongly deactivating, meta-directing.- Fluorine: Deactivating, ortho, para-directing. | Very low reactivity. If substitution occurs, a mixture of products (C4, C5, C6) is possible due to competing directing effects. |

| Nucleophilic Aromatic Substitution (SNAr) | - Acyl group: Strongly activating, stabilizes negative charge at ortho & para positions.- Fluorine: Acts as a leaving group. | High reactivity towards strong nucleophiles. Strong regioselective preference for substitution at the C2 position. |

Directed ortho-metalation (DoM) is a powerful synthetic technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy employs a "directing metalation group" (DMG) which coordinates to a strong organolithium base, directing the deprotonation of the nearest ortho C-H bond. baranlab.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles. wikipedia.org

For this compound, the carbonyl oxygen of the acyl group is a potent DMG. organic-chemistry.org It can chelate the lithium cation of a strong base like n-butyllithium or sec-butyllithium, increasing the kinetic acidity of the adjacent protons. uwindsor.ca The molecule has two protons ortho to the acyl directing group: at C2 and C6. However, the C2 position is already substituted with a fluorine atom. Therefore, metalation is expected to occur exclusively at the C6 position.

The process involves:

Coordination of the organolithium base (e.g., s-BuLi) to the carbonyl oxygen.

Regioselective deprotonation at the C6 position to form a new aryllithium species.

Quenching of this intermediate with an electrophile (E+), which introduces a new substituent at the C6 position.

This methodology provides a reliable route to 1,2,3,6-tetrasubstituted aromatic rings, which can be challenging to access through classical electrophilic substitution pathways.

| Electrophile | Reagent Example | Functional Group Introduced at C6 |

| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic acid (-COOH) |

| Aldehydes/Ketones | Benzaldehyde (PhCHO) | Hydroxyalkyl (-CH(OH)Ph) |

| Alkyl Halides | Methyl Iodide (CH₃I) | Alkyl (-CH₃) |

| Disulfides | Dimethyl disulfide (MeSSMe) | Thioether (-SMe) |

| Iodine | I₂ | Iodo (-I) |

| Silyl (B83357) Halides | Trimethylsilyl chloride (Me₃SiCl) | Silyl (-SiMe₃) |

Intramolecular Cyclization and Rearrangement Pathways

The presence of both a ketone and an ester functionality separated by a three-carbon chain allows for a variety of intramolecular reactions to form new ring systems.

The 1,5-dicarbonyl relationship between the ketone and the ester in this compound makes it an ideal precursor for the synthesis of six-membered heterocyclic compounds. A classic example is the reaction with hydrazine (B178648) (N₂H₄) or its derivatives. researchgate.net

The reaction with hydrazine would proceed via initial formation of a hydrazone at the more reactive ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the ester carbonyl. Subsequent elimination of ethanol would yield a 6-(2,3-difluorophenyl)-4,5-dihydro-3(2H)-pyridazinone. This reaction provides a straightforward entry into the pyridazinone scaffold, a core structure found in many biologically active molecules. researchgate.netosi.lvnih.gov

Other dinucleophiles could be employed to generate different heterocyclic systems:

Hydroxylamine (NH₂OH): Would lead to the formation of a dihydrooxazinone or related heterocycles.

Urea (H₂NCONH₂): Could be used to synthesize dihydropyrimidinone derivatives.

Ammonia or primary amines: Could lead to dihydropyridinone rings.

These cyclization reactions are valuable as they rapidly build molecular complexity from a relatively simple linear precursor.

Building more complex molecular frameworks, such as spirocyclic or polycyclic systems, from this compound requires multi-step strategies or cascade reactions. One powerful, albeit indirect, method for constructing complex polycyclic architectures is the Pauson-Khand reaction (PKR). nih.gov The PKR is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt catalyst, to form a cyclopentenone fused to another ring. beilstein-journals.orgbeilstein-journals.org

While the title compound is not a direct substrate for an intramolecular PKR, it could be readily converted into one. For instance, the ketone could be alkynylated (e.g., using an alkynyl Grignard or lithium acetylide reagent) to introduce the alkyne, and the ester could be converted into an alkene via reduction to the alcohol followed by elimination or olefination. This would generate an enyne precursor that, upon treatment with a cobalt carbonyl complex like Co₂(CO)₈, could undergo an intramolecular Pauson-Khand cyclization.

Research has shown that fluorinated substrates are viable partners in the Pauson-Khand reaction, indicating that the 2,3-difluorophenyl moiety would be well-tolerated during the cyclization. beilstein-journals.orgacs.org This strategy would allow for the construction of a complex, fluorinated polycyclic architecture containing a fused cyclopentenone ring, a valuable motif in natural product synthesis.

Advanced Mechanistic Studies

A thorough understanding of the reaction mechanisms for this compound is essential for predicting its reactivity and optimizing reaction conditions. While specific experimental studies on this exact molecule are not widely reported, its reactivity can be inferred from mechanistic investigations of analogous systems. Advanced studies typically involve a combination of computational and experimental techniques.

Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for probing reaction mechanisms. For the reactions involving the title compound, DFT could be used to:

Model the transition states for electrophilic attack on the fluorinated ring to rationalize the observed regioselectivity.

Calculate the relative energies of the possible Meisenheimer complex intermediates in SNAr reactions, providing a quantitative basis for the preference of substitution at the C2 position.

Investigate the structure of the lithium-chelated intermediate in the directed ortho-metalation pathway to confirm the source of its regioselectivity. acs.org

Map the potential energy surface for intramolecular cyclization reactions, identifying the rate-determining step and any potential side reactions.

Experimental Studies: Experimental techniques can provide crucial evidence to support or refute proposed mechanisms.

Kinetic Studies: Measuring reaction rates as a function of substrate and reagent concentrations can help determine the rate law and identify the species involved in the rate-determining step, particularly for SNAr reactions.

Isotope Labeling: Using deuterated reagents or substrates can reveal which C-H bonds are broken in a reaction, which would be valuable in confirming the site of deprotonation in directed ortho-metalation.

Intermediate Trapping/Spectroscopic Observation: In some cases, reaction intermediates like the Meisenheimer complex or organolithium species can be observed directly using low-temperature NMR spectroscopy or trapped by specific reagents to confirm their existence on the reaction pathway. Electron Spin Resonance (ESR) spectroscopy could be used to detect radical intermediates if single-electron transfer (SET) pathways are suspected. acs.org

By combining these advanced mechanistic approaches, a comprehensive picture of the chemical reactivity of this compound can be developed, enabling its more effective use in the synthesis of complex molecular targets.

Reaction Pathway Elucidation through Isotopic Labeling and Kinetic Studies

No information is available in the scientific literature regarding isotopic labeling or kinetic studies performed on this compound to elucidate its reaction pathways.

Intermediates Characterization and Trapping Experiments

There are no published reports on the characterization of reaction intermediates or the use of trapping experiments in the study of the transformation chemistry of this compound.

It is conceivable that future research may address these knowledge gaps. As new synthetic methodologies are developed or if this compound becomes a key intermediate in the synthesis of molecules of significant interest, detailed mechanistic studies are likely to be undertaken and published.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules. For Ethyl 5-(2,3-difluorophenyl)-5-oxovalerate, a combination of one-dimensional and multi-dimensional NMR experiments is essential to assign all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals, and to understand the molecule's three-dimensional structure and dynamic properties.

Predicted ¹H and ¹³C NMR Data:

Due to the absence of publicly available experimental spectra for this compound, the following data tables present predicted chemical shifts based on the analysis of structurally similar compounds, such as substituted acetophenones and ethyl levulinate.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, referenced to TMS at 0 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4' (Aromatic) | 7.6 - 7.8 | m | |

| H-5' (Aromatic) | 7.2 - 7.4 | m | |

| H-6' (Aromatic) | 7.1 - 7.3 | m | |

| -OCH₂CH₃ | 4.1 - 4.2 | q | 7.1 |

| -COCH₂- | 3.0 - 3.2 | t | 7.0 |

| -CH₂CO₂Et | 2.6 - 2.8 | t | 7.0 |

| -COCH₂CH₂- | 2.1 - 2.3 | p | 7.0 |

| -OCH₂CH₃ | 1.2 - 1.3 | t | 7.1 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, referenced to TMS at 0 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 195 - 198 |

| C=O (Ester) | 172 - 174 |

| C-2'/C-3' (Aromatic, C-F) | 148 - 153 (dd) |

| C-1' (Aromatic) | 135 - 138 (m) |

| C-6' (Aromatic) | 128 - 130 (m) |

| C-4' (Aromatic) | 124 - 126 (m) |

| C-5' (Aromatic) | 118 - 120 (d) |

| -OCH₂CH₃ | 60 - 62 |

| -COCH₂- | 35 - 38 |

| -CH₂CO₂Et | 28 - 30 |

| -COCH₂CH₂- | 18 - 20 |

| -OCH₂CH₃ | 13 - 15 |

To establish the precise connectivity of atoms within this compound, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the aliphatic chain of the molecule, COSY would show correlations between the ethyl group protons (-OCH₂CH₃ and -OCH₂CH₃), and sequentially along the valerate (B167501) chain (-COCH₂-, -CH₂CO₂Et, and -COCH₂CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals of the aliphatic chain and the protonated carbons of the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for identifying the quaternary carbons, such as the carbonyl carbons of the ketone and ester groups, and the fluorinated carbons of the aromatic ring, by observing their correlations with nearby protons. For instance, the protons of the -COCH₂- group would show a correlation to the ketone carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and spatial proximity of atoms. For this molecule, NOESY could reveal through-space interactions between the protons of the aliphatic chain and the aromatic ring, providing insights into the preferred conformation of the molecule in solution.

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shifts and coupling constants in ¹⁹F NMR are very sensitive to the electronic environment and molecular conformation.

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C-2' and C-3' positions of the phenyl ring. The chemical shifts of these fluorine atoms are influenced by the electronic effects of the adjacent carbonyl group and the other fluorine atom. The coupling between the two fluorine atoms (³JFF) and couplings to the aromatic protons (³JHF and ⁴JHF) would provide valuable structural information.

Conformational analysis can be performed by studying through-space couplings between the fluorine atoms and nearby protons, such as the ortho-proton (H-6') or the protons of the valerate chain. The magnitude of these couplings can indicate the preferred orientation of the difluorophenyl ring relative to the rest of the molecule.

Table 3: Predicted ¹⁹F NMR Data for this compound (referenced to CFCl₃ at 0 ppm)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2' | -135 to -145 | d | ³JFF ≈ 20 |

| F-3' | -150 to -160 | d | ³JFF ≈ 20 |

The rotation around the single bond connecting the difluorophenyl ring and the ketone carbonyl group may be hindered due to steric interactions. This restricted rotation can be studied using dynamic NMR (DNMR) spectroscopy. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different rotational conformers (rotamers). As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at higher temperatures. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the energy barrier (activation energy) for this rotational process. This provides valuable information about the conformational flexibility and steric hindrance within the molecule.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

The FT-IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The ester carbonyl (C=O) stretch is typically observed at a higher frequency (around 1735-1750 cm⁻¹) compared to the ketone carbonyl stretch (around 1680-1700 cm⁻¹), which is conjugated with the aromatic ring. orgchemboulder.com Other characteristic bands would include C-O stretching vibrations of the ester group, C-F stretching vibrations of the difluorophenyl ring, and C-H stretching and bending vibrations of the aliphatic and aromatic moieties.

FT-Raman spectroscopy is a complementary technique to FT-IR. While carbonyl stretching vibrations are also visible in the Raman spectrum, they are typically weaker than in the IR spectrum. Aromatic ring vibrations, however, often give rise to strong Raman signals. The symmetric stretching of the difluorophenyl ring and other skeletal vibrations would be prominent in the FT-Raman spectrum, providing a detailed fingerprint of the molecule.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| C-H stretching (Aromatic) | 3100 - 3000 | 3100 - 3000 |

| C-H stretching (Aliphatic) | 3000 - 2850 | 3000 - 2850 |

| C=O stretching (Ester) | ~1740 (strong) | ~1740 (weak) |

| C=O stretching (Ketone) | ~1690 (strong) | ~1690 (medium) |

| C=C stretching (Aromatic) | ~1600, ~1475 | ~1600, ~1475 (strong) |

| C-O stretching (Ester) | 1300 - 1000 (strong) | 1300 - 1000 (weak) |

| C-F stretching | 1250 - 1100 (strong) | 1250 - 1100 (medium) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a compound by measuring its molecular mass with extremely high accuracy (typically within 5 ppm). For this compound, HRMS would be used to verify its molecular formula, C₁₃H₁₄F₂O₃. The precise measurement of the monoisotopic mass allows for differentiation from other compounds that may have the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₄F₂O₃ |

| Calculated Monoisotopic Mass | 256.08597 g/mol |

| Expected Ion (ESI+) | [M+H]⁺, [M+Na]⁺ |

| Expected m/z for [M+H]⁺ | 257.09380 |

| Expected m/z for [M+Na]⁺ | 279.07574 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. nationalmaglab.org In an MS/MS experiment, the molecular ion (precursor ion) of this compound is selected and then subjected to collision-induced dissociation, causing it to break apart into smaller product ions. youtube.com The resulting fragmentation pattern provides a "fingerprint" that helps to piece together the molecule's structure.

The structure of this compound contains several bonds that are prone to cleavage. Key fragmentation pathways for ketones and esters include alpha-cleavage adjacent to the carbonyl groups. libretexts.org The analysis of these fragments confirms the connectivity of the difluorophenyl ring, the ketone, the alkyl chain, and the ethyl ester group.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Formula | Fragment m/z (calc.) | Description |

|---|---|---|---|---|

| 257.09 | 2,3-difluorobenzoyl cation | C₇H₃F₂O⁺ | 141.01 | Alpha-cleavage between carbonyls C4 and C5. |

| 257.09 | Acylium ion from ester | C₅H₇O₂⁺ | 99.04 | Alpha-cleavage between C5 and the phenyl ring. |

| 257.09 | Loss of ethoxy group | C₁₁H₉F₂O₂⁺ | 211.05 | Cleavage of the C-O bond in the ester. |

| 257.09 | Loss of ethene | C₁₁H₁₁F₂O₃⁺ | 230.07 | McLafferty rearrangement from the ethyl ester. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uobabylon.edu.iq The technique is particularly useful for studying molecules containing π-electron systems and chromophores, such as aromatic rings and carbonyl groups. libretexts.org

The structure of this compound contains two primary chromophores: the 2,3-difluorophenyl ketone system and the ester carbonyl group. The conjugated system, formed by the interaction of the phenyl ring and the adjacent ketone, is expected to give rise to characteristic electronic transitions.

π → π* Transitions: These are high-energy transitions that result in strong absorption bands. They involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For this molecule, a strong absorption band is expected, typical for aromatic ketones. shimadzu.com

n → π* Transitions: These are lower-energy transitions involving the promotion of a non-bonding electron (from an oxygen lone pair) to a π* antibonding orbital. Carbonyl groups exhibit characteristic, though often weak, n → π* absorptions at longer wavelengths. masterorganicchemistry.com

The solvent used can influence the position of these absorption maxima. nih.gov

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | 2,3-Difluorophenyl Ketone | 240 - 280 | Strong |

| n → π* | Ketone Carbonyl (C=O) | 280 - 320 | Weak |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique requires the compound to be in a crystalline form. If suitable single crystals of this compound can be grown, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsional angles. nih.gov

While a specific crystal structure for this exact compound is not publicly available, analysis of similar substituted phenyl ketone structures allows for prediction of the type of information that would be obtained. mdpi.comeurjchem.com Key structural features of interest would include the planarity of the molecule and the dihedral angle between the difluorophenyl ring and the plane of the adjacent ketone group. This angle is influenced by steric hindrance from the ortho-fluorine atom. Furthermore, the analysis would reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonds or π–π stacking, that stabilize the solid-state structure. eurjchem.com

Table 3: Structural Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-F, C-C). |

| Bond Angles | Angles between adjacent bonds (e.g., O=C-C, F-C-C). |

| Torsional Angles | Dihedral angles defining the molecule's conformation. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Intermolecular Interactions | Identification of non-covalent forces like hydrogen bonding or van der Waals forces. |

Computational Chemistry and Theoretical Modeling of Ethyl 5 2,3 Difluorophenyl 5 Oxovalerate

Simulation of Reaction Pathways and Transition States

Understanding the formation and transformation of Ethyl 5-(2,3-difluorophenyl)-5-oxovalerate necessitates a detailed examination of the reaction pathways and the associated transition states. Computational methods, particularly density functional theory (DFT), are instrumental in mapping out the energetic landscape of chemical reactions.

The activation energy (Ea) is a critical parameter that governs the rate of a chemical reaction. Computational models can be employed to calculate the energy barriers for proposed reaction mechanisms leading to or involving this compound. For instance, in a potential synthetic route such as a Claisen condensation, theoretical calculations can identify the transition state structures and their corresponding energies. libretexts.org

A hypothetical reaction pathway for the synthesis of a related β-keto ester is illustrated below, with calculated activation energies for each step. These calculations are typically performed using a functional like B3LYP with a suitable basis set, such as 6-31G(d). researchgate.net

Table 1: Hypothetical Activation Energy Barriers for a β-Keto Ester Synthesis

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Enolate Formation | TS1 | 15.2 |

| Nucleophilic Acyl Substitution | TS2 | 22.5 |

This table is illustrative and does not represent experimentally verified data for this compound.

By comparing the activation energies of different potential pathways, the most favorable reaction mechanism can be determined. This information is crucial for optimizing reaction conditions to improve yield and reduce byproducts.

Reactions are often carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for solvation effects through either explicit or implicit solvent models. These models help in understanding how the solvent stabilizes or destabilizes reactants, intermediates, and transition states. For keto-enol tautomerism, which is relevant for β-keto esters like this compound, the solvent polarity can play a major role in the position of the equilibrium. acs.orgacs.org

Table 2: Hypothetical Solvation Effects on the Keto-Enol Tautomerism of a β-Keto Ester

| Solvent | Dielectric Constant | Keto Tautomer (%) | Enol Tautomer (%) |

|---|---|---|---|

| Hexane | 1.88 | 85 | 15 |

| Dichloromethane | 8.93 | 60 | 40 |

| Ethanol (B145695) | 24.55 | 45 | 55 |

This table is for illustrative purposes and does not represent specific experimental data for this compound.

The data illustrates that polar solvents can favor the more polar tautomer, thereby influencing the reactivity and spectral properties of the compound.

Ligand-Target Binding Studies (Chemical Basis for Interaction Mode Prediction)

For compounds with potential biological activity, understanding their interaction with protein targets is fundamental for drug design and development. Computational methods provide a powerful platform to predict and analyze these interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijcrt.orgacs.org This method is instrumental in identifying potential binding sites and elucidating the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, docking studies could be performed against a variety of putative enzyme targets, such as kinases or dehydrogenases, to predict its binding affinity and mode.

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Binding Site Residue | Interaction Type | Distance (Å) |

|---|---|---|

| ASP145 | Hydrogen Bond (with carbonyl oxygen) | 2.8 |

| LEU83 | Hydrophobic (with difluorophenyl ring) | 3.5 |

| LYS72 | Hydrogen Bond (with ester oxygen) | 3.1 |

This table is a hypothetical representation of docking results and is not based on experimental data.

These simulations can guide the design of more potent and selective inhibitors by identifying key structural features for modification.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govbcrcp.ac.inmdpi.com MD simulations can assess the stability of the docked pose and reveal any conformational changes in the protein or ligand upon binding. By analyzing the trajectory of the simulation, one can calculate binding free energies and identify stable and transient interactions.

A typical MD simulation for this compound bound to a target protein would involve tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex.

QSPR and QSRR models are statistical models that correlate the chemical structure of a compound with its physicochemical properties or reactivity, respectively. nih.goviosrjournals.orgnih.gov These models are built using a set of known compounds and their experimentally determined properties or activities. For a series of analogs of this compound, a QSPR model could be developed to predict properties like solubility or lipophilicity (logP). Similarly, a QSRR model could predict the reaction rate constant for a specific transformation.

Table 4: Hypothetical QSPR Model for Predicting logP of Difluorophenyl Ketoester Analogs

| Descriptor | Coefficient |

|---|---|

| Molecular Weight | 0.02 |

| Number of Fluorine Atoms | 0.35 |

| Polar Surface Area | -0.05 |

This table represents a hypothetical QSPR model and is not derived from experimental data.

Such models are valuable for virtual screening of large compound libraries and for prioritizing synthetic efforts towards molecules with desired properties.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Building Block for Diverse Chemical Libraries

The inherent functionalities of Ethyl 5-(2,3-difluorophenyl)-5-oxovalerate make it an attractive starting material for the construction of diverse chemical libraries, which are essential for high-throughput screening and drug discovery.

Combinatorial Synthesis Strategies Utilizing the Keto-Ester Moiety

The keto-ester functionality is a cornerstone of combinatorial chemistry due to its versatile reactivity. This dual functionality allows for a wide array of chemical transformations, enabling the rapid generation of a multitude of distinct compounds from a single precursor. In the context of this compound, the ketone and ester groups can be independently or sequentially modified.

Ketones are valuable building blocks for dynamic combinatorial libraries. acs.org The ketone can undergo reactions such as reductive amination, Wittig reactions, and various condensation reactions to introduce diverse substituents. The ester group can be hydrolyzed, reduced to an alcohol, or converted to an amide, further expanding the chemical space that can be explored.

Table 1: Potential Combinatorial Reactions at the Keto-Ester Moiety

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Ketone | Reductive Amination | Amines, Sodium triacetoxyborohydride | Secondary/Tertiary Amine |

| Ketone | Wittig Reaction | Phosphonium ylides | Alkene |

| Ketone | Knoevenagel Condensation | Active methylene (B1212753) compounds, Base | Substituted Alkene |

| Ester | Hydrolysis | Aqueous acid or base | Carboxylic Acid |

| Ester | Reduction | Lithium aluminum hydride | Primary Alcohol |

These reactions can be performed in a combinatorial fashion, where a library of amines, ylides, or other reagents is reacted with this compound to produce a large library of new compounds. The difluorophenyl group can also influence the reactivity and properties of the resulting molecules, potentially leading to compounds with unique biological activities.

Solid-Phase Organic Synthesis with the Valerate (B167501) Scaffold

Solid-phase organic synthesis (SPOS) is a powerful technique for the efficient production of compound libraries, as it simplifies purification and allows for the use of excess reagents to drive reactions to completion. scripps.edu The valerate portion of this compound can serve as a flexible scaffold or linker for attachment to a solid support.

In a typical solid-phase synthesis strategy, the ester functionality of the molecule could be used to attach it to a resin, often through an amide or ester linkage to a suitable linker on the solid support. nih.govnih.govbiosynth.com Once anchored to the resin, the ketone functionality and the aromatic ring are available for further chemical modifications.

Table 2: Hypothetical Solid-Phase Synthesis Strategy

| Step | Description |

|---|---|

| 1. Resin Attachment | The carboxylic acid (obtained from hydrolysis of the ethyl ester) is coupled to an amino-functionalized resin. |

| 2. Ketone Modification | The resin-bound ketone is subjected to various reactions (e.g., Grignard addition, aldol (B89426) condensation). |

| 3. Aromatic Ring Functionalization | If desired, further modifications on the difluorophenyl ring could be attempted, although this is generally more challenging. |

This approach allows for the systematic construction of a library of compounds based on the valerate scaffold, with diversity introduced at the ketone and potentially the aromatic ring positions.

Precursor for Synthetically Challenging Scaffolds

The chemical architecture of this compound makes it a promising precursor for the synthesis of more complex and synthetically challenging molecular scaffolds, including various heterocyclic systems and polyketide mimics.

Synthesis of Novel Heterocyclic Systems (e.g., Pyrazoles, Quinolones, Indoles, Pyrimidines)

Nitrogen-containing heterocycles are prevalent in medicinal chemistry and are core components of many approved drugs. mdpi.combenthamscience.com The 1,4-dicarbonyl relationship (after appropriate modification) that can be derived from the keto-ester moiety of this compound is a classic precursor for the synthesis of five- and six-membered heterocyclic rings.

Pyrazoles: Condensation of the β-keto ester with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazolones, which are important pharmacophores. rsc.org

Quinolones: While not a direct precursor, derivatives of the keto-ester could potentially be used in multi-step syntheses of quinolone scaffolds, which form the basis of many antibacterial agents.

Indoles: The synthesis of indoles often involves the formation of a key C-N bond and subsequent cyclization. While not a standard starting material, creative synthetic strategies could potentially utilize the functionalities of this compound to construct indole (B1671886) derivatives.

Pyrimidines: Pyrimidines can be synthesized by the condensation of a 1,3-dicarbonyl compound with an amidine or urea. The keto-ester could be transformed into a suitable 1,3-dicarbonyl precursor for this purpose. mdpi.com

The presence of the 2,3-difluorophenyl group is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.netsapub.org

Construction of Polyketide Mimics

Polyketides are a large and diverse class of natural products with a wide range of biological activities. nih.gov Their biosynthesis involves the sequential condensation of small carboxylic acid units. Synthetic chemists often aim to create "polyketide mimics," which are simplified or modified versions of natural polyketides, to explore their therapeutic potential.

β-keto esters are fundamental building blocks in the synthesis of polyketide-like structures. researchgate.net this compound could serve as a starting point for the construction of polyketide mimics. The keto-ester can be elaborated through iterative cycles of Claisen condensations or other carbon-carbon bond-forming reactions to build up a polyketide-like chain. The difluorophenyl group would represent a non-natural "starter unit," potentially leading to novel compounds with unique biological profiles. nih.govacs.org

Development of Chemical Probes for Biomolecular Systems (focus on chemical interaction)

Chemical probes are small molecules designed to interact with and report on biological systems. rsc.org They are invaluable tools for studying protein function, visualizing cellular processes, and identifying new drug targets. The structural features of this compound suggest its potential as a scaffold for the development of such probes.

The difluorophenyl group can be particularly useful in the design of probes for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions in a biological context. nih.gov The fluorine atoms provide a unique spectroscopic handle that is absent in most biological molecules.

Furthermore, the keto-ester moiety can be used to attach reporter groups, such as fluorophores or affinity tags, to the molecule. For example, a fluorescent dye could be appended to the molecule to create a probe for fluorescence microscopy, allowing for the visualization of its localization within cells. The reactivity of the keto group could also be exploited to form covalent bonds with specific amino acid residues in a protein target, creating a "turn-on" fluorescent probe or an irreversible inhibitor. rsc.org

Table 3: Potential Features of a Chemical Probe Derived from this compound

| Feature | Description | Potential Application |

|---|---|---|

| Difluorophenyl Group | Provides a ¹⁹F NMR signal. | Studying protein-ligand interactions by ¹⁹F NMR. |

| Keto-Ester Moiety | Allows for the attachment of reporter groups or reactive functionalities. | Development of fluorescent probes, affinity probes, or covalent inhibitors. |

Exploration in Materials Science (e.g., Optoelectronic Properties if applicable to fluorinated compounds)

The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, making them promising candidates for materials science applications. While specific research into the optoelectronic properties of this compound is not extensively documented, the characteristics of fluorinated aromatic compounds suggest potential utility in this field. The strong electron-withdrawing nature of fluorine can influence the intramolecular charge distribution, affecting properties like the material's bandgap and refractive index. rsc.orgresearchgate.net

In many organic materials, the arrangement and electronic nature of aromatic rings and conjugated systems are crucial for their optical and electronic behaviors. For instance, the optical bandgap energy and refractive index are key parameters in determining a material's potential for use in optoelectronic devices. rsc.org The presence of the difluorophenyl group in this compound could lead to a high refractive index and specific dielectric properties, which are desirable in the development of advanced optical materials. researchgate.net The investigation of related fluorinated compounds often involves analyzing their linear optical parameters to understand their potential.

Table 1: Linear and Nonlinear Optical Parameters for Representative Materials

| Parameter | Description | Example Value | Source |

|---|---|---|---|

| Optical Bandgap (Eg) | The energy difference between the top of the valence band and the bottom of the conduction band. | 3.00 eV | rsc.org |

| Refractive Index (n) | A dimensionless number that describes how fast light travels through the material. | 2.40 to 2.54 | researchgate.net |

| Third-Order NLO Susceptibility (χ(3)) | A measure of the third-order nonlinear optical response of a material. | Varies | rsc.org |

| Nonlinear Refractive Index (n2) | Describes the change in the refractive index of a material with light intensity. | Varies | rsc.org |

Nonlinear optical (NLO) materials are essential for technologies involving the manipulation of light, such as frequency conversion and optical switching. dntb.gov.uaresearchgate.net The third-order nonlinear optical susceptibility (χ(3)) and the nonlinear refractive index (n2) are critical parameters that quantify a material's NLO response. rsc.org The synthesis of novel organic molecules with significant NLO properties is an active area of research.

The molecular structure of this compound, containing an aromatic ketone, suggests that it could serve as a precursor or a fundamental building block for more complex NLO-active materials. The difluorophenyl group, with its strong dipole moment, can enhance the molecular hyperpolarizability, which is a key factor for NLO activity. researchgate.net While direct experimental data for this specific compound is lacking, theoretical and experimental studies on other organic molecules show that electron-withdrawing and donating groups strategically placed on a π-conjugated system can lead to substantial NLO effects. researchgate.net Further research, potentially involving quantum chemical calculations and experimental techniques like the Z-scan method, would be necessary to determine the NLO properties of this compound and its derivatives. rsc.orgresearchgate.net

Future Research Directions and Uncharted Territories in Ethyl 5 2,3 Difluorophenyl 5 Oxovalerate Chemistry

Discovery of Unprecedented Reaction Pathways and Cascade Reactions

The molecular framework of Ethyl 5-(2,3-difluorophenyl)-5-oxovalerate is ripe for the development of novel synthetic methodologies, particularly through cascade reactions, where multiple chemical bonds are formed in a single operation. Future research could focus on harnessing the reactivity of the γ-keto ester moiety.

Intramolecular Cyclizations: The distance between the ketone and ester groups is ideal for designing intramolecular aldol (B89426) or Claisen-type cyclizations to form five- or six-membered rings, which are core structures in many natural products. beilstein-journals.org For instance, under specific base or acid catalysis, the molecule could be induced to form functionalized cyclopentenone or cyclohexenone derivatives. Photoredox-catalyzed radical cyclization, a mild and efficient modern technique, could also be explored to construct complex polycyclic systems from this linear precursor. acs.org

Multicomponent Reactions (MCRs): The ketone carbonyl offers a prime site for engagement in MCRs. organic-chemistry.org For example, a Hantzsch-type pyridine (B92270) synthesis or a Biginelli-type reaction could be envisioned, using the ketoester as a key building block to rapidly assemble complex heterocyclic structures. organic-chemistry.org Such strategies offer high atom economy and lead to diverse molecular libraries from simple starting materials.

Metal-Catalyzed Cascade Reactions: The development of novel copper- or palladium-catalyzed cascade reactions represents a significant frontier. A copper-catalyzed sequence involving a reductive aldol reaction followed by lactonization could transform this compound into complex lactones. nih.gov Similarly, palladium catalysis could enable dehydrogenative cross-coupling and annulation sequences, using the difluorophenyl ring and the ketoester side chain to build fused heterocyclic systems like isoquinolinones. researchgate.net

| Proposed Reaction Type | Key Functional Groups Involved | Potential Product Scaffold |

| Intramolecular Aldol Cyclization | Ketone, Ester (α-carbon) | Functionalized Cyclopentenones |

| Biginelli-type MCR | Ketone, Ester, Urea/Thiourea | Dihydropyrimidinones |

| Copper-Catalyzed Cascade | Ketone, Ester, α,β-unsaturated ester | Ester-functionalized γ-Lactones |

| Palladium-Catalyzed Annulation | Difluorophenyl C-H, Ketoester | Isoquinolinone derivatives |

Enantioselective Synthesis and Resolution of Chiral Analogues

The introduction of chirality would significantly expand the utility of the this compound scaffold, particularly for applications in medicinal chemistry and materials science. The prochiral ketone provides an ideal handle for asymmetric transformations.